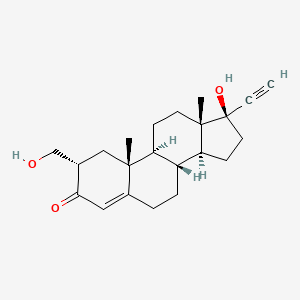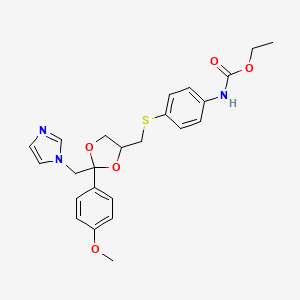
Erbuzole
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Erbuzole involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) under oxygen . Another method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block for cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Erbuzole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or other oxidizing agents.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LAH) or other reducing agents.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like aryl halides and bases.
Common Reagents and Conditions
Oxidation: Bromine in the presence of a solvent like DMSO.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides with bases like potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further explored for their biological activities and potential therapeutic applications.
科学研究应用
Erbuzole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in inhibiting microtubule formation, which is essential for cell division.
Medicine: Undergoing clinical trials as a potential chemotherapeutic agent for cancer treatment.
作用机制
Erbuzole exerts its effects by inhibiting the formation of microtubules, which are essential for cell division . The compound binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule formation leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets of this compound include tubulin and other proteins involved in the regulation of the cell cycle .
相似化合物的比较
Erbuzole is similar to other microtubule inhibitors like tubulozole and paclitaxel. it has unique structural features that differentiate it from these compounds . For example, this compound has a distinct aromatic ring system and specific substituents that enhance its binding affinity to tubulin . Similar compounds include:
Tubulozole: Another microtubule inhibitor with a similar mechanism of action.
Paclitaxel: A well-known chemotherapeutic agent that also targets microtubules but has a different chemical structure.
Vinblastine: Another microtubule inhibitor used in cancer treatment.
This compound’s unique structure and binding properties make it a promising candidate for further research and development in cancer therapy.
属性
IUPAC Name |
ethyl N-[4-[[2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c1-3-30-23(28)26-19-6-10-22(11-7-19)33-15-21-14-31-24(32-21,16-27-13-12-25-17-27)18-4-8-20(29-2)9-5-18/h4-13,17,21H,3,14-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPCGBEXOCIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869702 | |
| Record name | Ethyl {4-[({2-[(1H-imidazol-1-yl)methyl]-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl}methyl)sulfanyl]phenyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





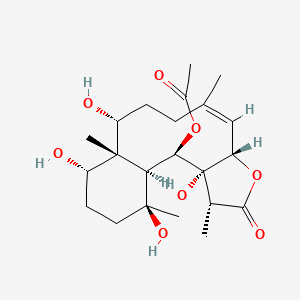

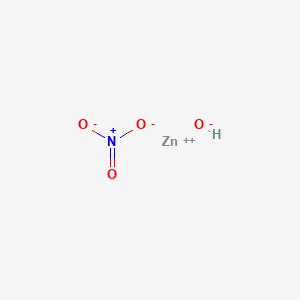
![(E)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one](/img/structure/B1256169.png)

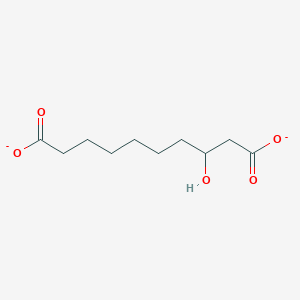
![1-S-[(1Z)-2-methyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1256172.png)

![(2S)-1-[(2S)-2-[[1-carboxy-5-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1256174.png)
![n-{4-(Hydroxymethyl)-1-[2-(thiophen-3-yl)ethyl]piperidin-4-yl}-n-phenylpropanamide](/img/structure/B1256175.png)
